4-(Phenoxymethyl)phenylboronic acid

Overview

Description

4-(Phenoxymethyl)phenylboronic acid is a boronic acid derivative with the molecular weight of 228.06 . It is typically stored in an inert atmosphere at room temperature .

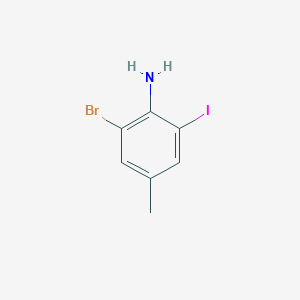

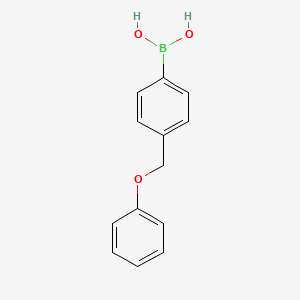

Molecular Structure Analysis

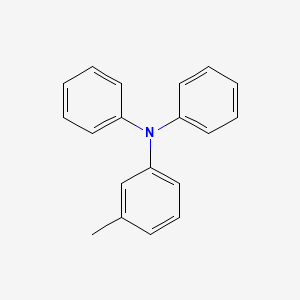

The molecular structure of this compound is represented by the SMILES stringOB(O)c1ccc(COc2ccccc2)cc1 . The InChI key is IXDHTLPOOZIZJX-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 228.05 .Scientific Research Applications

Catalytic Activity and Dye Reduction 4-(Phenoxymethyl)phenylboronic acid has been explored for its catalytic properties, particularly in the context of hydroxylation reactions and dye reduction. Research has shown that certain nanocomposites can act as separable catalysts for the ligand-free hydroxylation of phenylboronic acids to phenols and the reduction of various dyes at room temperature. This highlights the potential of this compound derivatives in environmental and synthetic chemistry applications due to their catalytic efficiency and reusability (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).

Carbohydrate Binding and Sensing The molecule has shown promise in the field of carbohydrate chemistry, where derivatives of this compound have been utilized for their ability to complex with sugars in neutral water, making them useful for the development of oligomeric receptors and sensors. These applications leverage the molecule's ability to selectively recognize cell-surface glycoconjugates, which could have implications in biomedical research and diagnostics (Dowlut & Hall, 2006).

Synthetic Organic Chemistry In synthetic chemistry, this compound plays a role as an intermediate in the hydroarylation processes, contributing to the formation of biologically active compounds and natural products. Its utility in facilitating reactions under mild conditions demonstrates its value in expanding the toolkit for organic synthesis, particularly in the creation of complex molecular architectures (Yamamoto & Kirai, 2008).

Supramolecular Chemistry Research into supramolecular assemblies has also benefitted from the use of phenylboronic acids, including this compound derivatives. These compounds have been used to create structured assemblies through hydrogen bonding interactions, showcasing their potential in the design of novel materials with specific functions (Pedireddi & Seethalekshmi, 2004).

Advanced Material Science In material science, derivatives of this compound have been investigated for enhancing the thermal stability and char yields of composites. These findings suggest applications in developing materials with improved performance characteristics, particularly in high-temperature environments (Feng et al., 2017).

Safety and Hazards

4-(Phenoxymethyl)phenylboronic acid is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Mechanism of Action

Target of Action

4-(Phenoxymethyl)phenylboronic acid, like other boronic acids and their esters, is a highly valuable building block in organic synthesis . Its primary targets are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst in the Suzuki–Miyaura (SM) coupling reaction .

Mode of Action

In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . This compound, therefore, plays a crucial role in facilitating the formation of carbon-carbon bonds in this reaction .

Biochemical Pathways

The most significant biochemical pathway involving this compound is the SM coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which is a fundamental process in organic synthesis . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by its stability in aqueous environments.

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a wide variety of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of this compound can be influenced by environmental factors. This means that the compound’s action, efficacy, and stability can be affected by the presence of air and moisture in its environment .

Biochemical Analysis

Biochemical Properties

4-(Phenoxymethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols and other hydroxyl-containing compounds. This interaction is crucial in the context of enzyme inhibition, where this compound can form reversible covalent bonds with the active sites of enzymes that contain serine or threonine residues. For instance, it has been shown to interact with serine proteases, inhibiting their activity by forming a stable complex with the enzyme’s active site . Additionally, this compound can interact with glycoproteins and other carbohydrate-containing biomolecules, making it a valuable tool in glycomics and carbohydrate research .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, its interaction with kinases can lead to altered phosphorylation states of key signaling proteins, thereby affecting downstream cellular responses . Furthermore, this compound can impact gene expression by inhibiting transcription factors or other regulatory proteins, leading to changes in the expression levels of target genes . These effects on cellular metabolism and signaling pathways highlight the compound’s potential as a modulator of cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups, which is the basis for its enzyme inhibition properties. This interaction can lead to the inhibition of enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, this compound can act as a competitive inhibitor for substrates that contain hydroxyl groups, further modulating enzymatic activity . These molecular interactions underscore the compound’s versatility in biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity with water and other nucleophiles can lead to gradual degradation . Long-term studies have shown that this compound can maintain its inhibitory effects on enzymes and cellular processes for extended periods, although the extent of these effects may diminish over time due to degradation . Understanding these temporal dynamics is crucial for optimizing experimental conditions and ensuring reproducibility.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal metabolic functions . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites that retain some of the parent compound’s reactivity . These metabolites can further interact with cellular components, influencing metabolic flux and the levels of key metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to target sites . The distribution of this compound within tissues can be influenced by factors such as tissue permeability and the presence of binding proteins that sequester the compound . These transport and distribution dynamics are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. The compound can be directed to specific cellular compartments, such as the cytoplasm or nucleus, through post-translational modifications or binding to targeting proteins . This localization can influence the compound’s activity and function, as it may interact with different sets of biomolecules in distinct subcellular environments . Understanding these localization mechanisms is important for optimizing the compound’s use in biochemical research and therapeutic applications.

Properties

IUPAC Name |

[4-(phenoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDHTLPOOZIZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449703 | |

| Record name | 4-(phenoxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397843-61-7 | |

| Record name | B-[4-(Phenoxymethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=397843-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(phenoxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)